3-(4-fluorophenoxy)-N-(octahydro-1,4-benzodioxin-6-yl)benzamide

Antibacterial FtsZ inhibitor Benzodioxane-benzamide

This benzodioxane-benzamide (BDOB) probe is differentiated by its 3-(4-fluorophenoxy) substitution and saturated octahydro-1,4-benzodioxin core, which introduce distinct electronic and steric properties for FtsZ inhibitor SAR. With a computed XLogP3-AA of 3.4, it offers a moderate-lipophilicity comparator for ADME/tox profiling against more hydrophobic BDOB leads. The sp3-rich, three-stereocenter scaffold supports molecular dynamics and crystallography studies of FtsZ ligand-binding dynamics. Use it to map how 4-fluorophenoxy-substituted BDOBs modulate FtsZ polymer stability or disrupt SlmA biomolecular condensates.

Molecular Formula C21H22FNO4
Molecular Weight 371.408
CAS No. 1902921-47-4
Cat. No. B2618939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-fluorophenoxy)-N-(octahydro-1,4-benzodioxin-6-yl)benzamide
CAS1902921-47-4
Molecular FormulaC21H22FNO4
Molecular Weight371.408
Structural Identifiers
SMILESC1CC2C(CC1NC(=O)C3=CC(=CC=C3)OC4=CC=C(C=C4)F)OCCO2
InChIInChI=1S/C21H22FNO4/c22-15-4-7-17(8-5-15)27-18-3-1-2-14(12-18)21(24)23-16-6-9-19-20(13-16)26-11-10-25-19/h1-5,7-8,12,16,19-20H,6,9-11,13H2,(H,23,24)
InChIKeyJDEVGXMCDHCZRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Fluorophenoxy)-N-(octahydro-1,4-benzodioxin-6-yl)benzamide (CAS 1902921-47-4): A Benzodioxane-Benzamide for Antimicrobial Research


3-(4-fluorophenoxy)-N-(octahydro-1,4-benzodioxin-6-yl)benzamide (CAS 1902921-47-4) is a synthetic small molecule belonging to the benzodioxane-benzamide (BDOB) class, which has emerged as a promising family of bacterial cell division inhibitors targeting the essential protein FtsZ [1]. This compound is characterized by a molecular weight of 371.4 g/mol and features a unique substitution pattern comprising a 4-fluorophenoxy group at the 3-position of the benzamide ring and a saturated octahydro-1,4-benzodioxin moiety at the amide nitrogen [2]. Its structural features place it within a research area focused on novel antibacterial agents against multi-drug resistant pathogens such as Staphylococcus aureus and Bacillus subtilis .

Why 3-(4-Fluorophenoxy)-N-(octahydro-1,4-benzodioxin-6-yl)benzamide Cannot Be Interchanged with General BDOB FtsZ Inhibitors


Within the benzodioxane-benzamide (BDOB) class, subtle modifications to the benzamide ring's substituents and the heterocyclic amine moiety profoundly impact antibacterial potency, species specificity, and the mechanism of FtsZ inhibition [1]. Research has shown that certain BDOBs can shield FtsZ from depolymerization by nucleoprotein complexes, while others disrupt biomolecular condensate dynamics, indicating that structural variations lead to divergent functional outcomes [1]. The specific 3-(4-fluorophenoxy) substitution on this compound introduces unique electronic and steric properties that cannot be replicated by analogs with different substituents (e.g., 2-ethylsulfanyl or 3,4-difluoro) or alternative heterocyclic cores . Consequently, generic replacement without quantitative comparative data on target engagement (e.g., FtsZ IC50, MIC values) risks selecting a compound with an uncharacterized or inferior activity profile against the intended bacterial strain panel.

Quantitative Differentiation Guide for 3-(4-Fluorophenoxy)-N-(octahydro-1,4-benzodioxin-6-yl)benzamide (CAS 1902921-47-4) as an Antibacterial Research Tool


Structural Uniqueness Within the BDOB FtsZ Inhibitor Family

3-(4-fluorophenoxy)-N-(octahydro-1,4-benzodioxin-6-yl)benzamide possesses a distinct 3-(4-fluorophenoxy) substituent on the benzamide ring, differentiating it from potent BDOB analogs like 2,6-difluoro-3-substituted benzamides (e.g., PC190723 derivatives) that are commonly studied as FtsZ inhibitors. While the class is validated as a source of potent FtsZ inhibitors, the specific impact of a 3-phenoxy substitution with a terminal fluorine remains uncharacterized relative to established leads, representing a clear opportunity for SAR profiling [1].

Antibacterial FtsZ inhibitor Benzodioxane-benzamide

Predicted Physicochemical Profile Versus Key Hydrophobic BDOB Analogs

The compound has a computed XLogP3-AA value of 3.4, placing it in a moderate lipophilicity range compared to more hydrophobic BDOB analogs that achieve higher lipophilicity (e.g., 7-substituted benzodioxane derivatives with long alkyl chains) to enhance membrane penetration [1]. This difference in lipophilicity can lead to variations in antibacterial spectrum, cytotoxicity, and pharmacokinetic behavior across the BDOB family [2].

Drug-likeness Physicochemical properties Benzodioxane-benzamide

Molecular Complexity and Hydrogen Bonding Capacity Differentiates from Flatter Aromatic FtsZ Inhibitors

The octahydro-1,4-benzodioxin ring system introduces a saturated, sp3-rich heterocyclic amine component with 3 undefined atom stereocenters, increasing molecular complexity (Complexity score: 497) and three-dimensionality compared to flatter, aromatic FtsZ inhibitors like PC190723 or 3-methoxybenzamide [1]. This increased saturation may influence binding-site complementarity and selectivity within the FtsZ nucleotide-binding pocket, although direct comparative binding data are lacking [2].

Conformational flexibility FtsZ inhibitor Medicinal chemistry

Recommended Research Applications for 3-(4-Fluorophenoxy)-N-(octahydro-1,4-benzodioxin-6-yl)benzamide (CAS 1902921-47-4)


Structure-Activity Relationship (SAR) Probe for BDOB FtsZ Inhibitor Expansion

This compound serves as a structurally distinct probe to explore the SAR of the benzamide ring's 3-position within the benzodioxane-benzamide FtsZ inhibitor family. Its unique 3-(4-fluorophenoxy) group can be compared head-to-head with known 3-substituted analogs (e.g., alkyl ethers, benzyl ethers) to determine the contribution of a diaryl ether moiety to FtsZ binding affinity and antibacterial potency [1]. This is directly supported by the established class activity of BDOBs as FtsZ inhibitors.

Physicochemical and In Vitro ADME Comparator in Gram-Positive Antibacterial Panels

The compound's computed XLogP3-AA of 3.4 positions it as a moderate-lipophilicity comparator for in vitro ADME and cytotoxicity profiling against more hydrophobic BDOB leads [1]. Researchers can evaluate whether this lipophilicity range offers a superior balance between cell penetration and off-target toxicity, a key differentiator for lead selection [2].

Conformational and Binding-Mode Studies via Stereochemically Rich FtsZ Ligand

The saturated octahydro-1,4-benzodioxin ring with its three stereocenters provides a conformationally rich scaffold for studying FtsZ ligand-binding dynamics. It can be used in molecular dynamics simulations or crystallography studies to map how sp3-rich ligands interact with the FtsZ nucleotide-binding pocket, compared to flatter aromatic inhibitors [1].

Validation of BDOB Mechanism-of-Action Assays

Given the recent finding that different BDOBs can have divergent effects on FtsZ-SlmA biomolecular condensates, this compound can be used as a tool to determine whether 4-fluorophenoxy-substituted BDOBs stabilize FtsZ polymers, disrupt condensate dynamics, or exhibit a mixed mechanism [1]. This is critical for building a comprehensive mechanistic model of the BDOB class.

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